Lithium difluoro(oxalato)borate is a lithium salt characterized by its unique structure, which includes two fluorine atoms and an oxalate group bonded to a boron atom. This compound has garnered significant attention in the field of electrochemistry, particularly as an additive in lithium-ion batteries. Its chemical formula is typically represented as LiDFOB, and it plays a crucial role in enhancing the performance and stability of battery electrolytes.
Lithium difluoro(oxalato)borate can be synthesized through several methods:
Lithium difluoro(oxalato)borate is primarily used as an electrolyte additive in lithium-ion batteries. Its applications include:
Lithium difluoro(oxalato)borate shares similarities with several other lithium salts used in battery applications. Below is a comparison highlighting its uniqueness:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Lithium hexafluorophosphate | Commonly used electrolyte salt | Prone to decomposition at high voltages |
Lithium bis(oxalato)borate | Another oxalate-based additive | Less effective in stabilizing SEI compared to LiDFOB |
Lithium difluorobis(oxalato)phosphate | Used for sodium-ion batteries | Focused on sodium systems rather than lithium |
Lithium tetrafluoroborate | Used for various electrochemical applications | Less specific functionality compared to LiDFOB |
Lithium difluoro(oxalato)borate stands out due to its multifunctionality as an electrolyte additive that significantly enhances both the electrochemical stability and performance of high-voltage lithium-ion batteries.
Lithium difluoro(oxalato)borate exhibits a highly symmetric orthorhombic crystal structure as determined through single crystal X-ray diffraction studies [6]. The compound crystallizes in the Cmcm space group with unit cell parameters of a = 6.2623(8) Å, b = 11.4366(14) Å, and c = 6.3002(7) Å, resulting in a unit cell volume of 451.22(9) ų with Z = 4 at 110 K [6]. The molecular formula is C₂BF₂LiO₄ with a molecular weight of 143.77 g/mol [1] [2].
The crystal structure analysis reveals that the difluoro(oxalato)borate anion adopts a chelating coordination mode through the oxalate moiety, forming a five-membered ring with the boron center [6]. The boron atom is tetrahedrally coordinated, bonded to two fluorine atoms and two oxygen atoms from the oxalate group [6]. Single crystal X-ray diffraction studies of the dihydrate form of lithium difluoro(oxalato)borate yielded a monoclinic structure with space group P2₁/c, having unit cell parameters of a = 9.5580(3) Å, b = 12.7162(4) Å, c = 5.4387(2) Å, and V = 634.63(4) ų with Z = 4 at 110 K [6].
Parameter | Anhydrous Form | Dihydrate Form |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | Cmcm | P2₁/c |
a (Å) | 6.2623(8) | 9.5580(3) |
b (Å) | 11.4366(14) | 12.7162(4) |
c (Å) | 6.3002(7) | 5.4387(2) |
Volume (ų) | 451.22(9) | 634.63(4) |
Z | 4 | 4 |
Temperature (K) | 110 | 110 |
The structural characteristics of lithium difluoro(oxalato)borate differ significantly from related borate salts such as lithium tetrafluoroborate and lithium bis(oxalato)borate [6]. While lithium tetrafluoroborate features a simple tetrahedral BF₄⁻ anion, lithium difluoro(oxalato)borate incorporates both fluorine and oxalate functionalities in a single anion structure [21]. This hybrid nature combines beneficial properties of both parent compounds, resulting in enhanced ionic conductivity and thermal stability compared to lithium tetrafluoroborate alone [5].
Comparative crystallographic studies indicate that lithium difluoro(oxalato)borate possesses intermediate structural features between lithium bis(oxalato)borate and lithium tetrafluoroborate [6]. The compound maintains the chelating oxalate coordination characteristic of lithium bis(oxalato)borate while incorporating fluorine atoms that enhance ionic mobility [21]. The density of lithium difluoro(oxalato)borate is reported as 2.12 g/cm³ at 25°C, which is comparable to other lithium borate salts [1].
Lithium difluoro(oxalato)borate exhibits excellent thermal stability with a melting point range of 265-271°C [1] [2] [5]. The compound demonstrates a high thermal decomposition temperature exceeding 240°C, making it suitable for high-temperature battery applications [12]. Some sources report the decomposition temperature as high as 275°C, indicating superior thermal stability compared to conventional lithium salts [9].
The boiling point of lithium difluoro(oxalato)borate is reported as 275.3°C at 102 kPa, although this value may represent decomposition rather than true boiling due to the ionic nature of the compound [25]. The vapor pressure is extremely low at 0.003 Pa at 20°C, indicating minimal volatility under normal operating conditions [25].
Thermal Property | Value | Reference Conditions |
---|---|---|
Melting Point | 265-271°C | Standard pressure |
Decomposition Temperature | >240°C | Nitrogen atmosphere |
Boiling Point | 275.3°C | 102 kPa |
Vapor Pressure | 0.003 Pa | 20°C |
Thermogravimetric analysis studies reveal that lithium difluoro(oxalato)borate undergoes single-step decomposition with excellent thermal stability [11]. The onset of thermal decomposition occurs at approximately 240-250°C, with complete decomposition occurring over a narrow temperature range [11]. The weight loss during decomposition is consistent with the liberation of carbon dioxide and the formation of lithium fluoride and crosslinked oligomeric borates [22].
Differential scanning calorimetry analysis demonstrates that lithium difluoro(oxalato)borate exhibits distinct thermal transitions [9] [11]. The glass transition temperature for ionic liquid forms incorporating the difluoro(oxalato)borate anion ranges from -70.9°C to 17.1°C depending on the cation [10]. For gel polymer electrolytes containing lithium difluoro(oxalato)borate, the glass transition temperature shifts from -37.45°C to -14.40°C with increasing salt concentration [11].
Thermal analysis of various difluoro(oxalato)borate-based materials shows melting temperatures ranging from 10°C to 197°C depending on the associated cation [9]. The entropy of fusion values are typically below 20 J mol⁻¹ K⁻¹, consistent with plastic crystal behavior [9].
Lithium difluoro(oxalato)borate demonstrates excellent solubility characteristics in various solvent systems [9]. The compound is highly soluble in water and exhibits good solubility in carbonate-based solvents, making it suitable for battery electrolyte applications [12]. The salt shows particularly high solubility in carbonate ester solvents, ether compounds, and γ-butyrolactone [12].
The high salt solubility in carbonate-based solvents is one of the advantageous properties that makes lithium difluoro(oxalato)borate suitable for lithium-ion battery applications [9]. Solubility studies in various organic solvents reveal that the compound maintains good dissolution characteristics across a wide range of aprotic solvents commonly used in battery electrolytes [18].
Solvent Type | Solubility | Notes |
---|---|---|
Water | Highly soluble | Complete dissolution |
Carbonate esters | Good solubility | Suitable for electrolytes |
Ether compounds | Good solubility | Compatible with gel systems |
γ-Butyrolactone | Good solubility | High ionic conductivity |
Polar aprotic solvents | Variable | Depends on specific solvent |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lithium difluoro(oxalato)borate through multiple nuclei [6] [18]. ¹¹B NMR spectroscopy reveals characteristic chemical shifts that distinguish the compound from related borate salts [6]. The boron nucleus in lithium difluoro(oxalato)borate exhibits specific chemical shift patterns that reflect the tetrahedral coordination environment with mixed fluorine and oxalate ligands [18].
¹⁹F NMR spectroscopy demonstrates a characteristic signal at -155.5 ppm in dimethyl sulfoxide-d₆, providing definitive identification of the difluoro functionality [27] [28]. This chemical shift is distinct from related fluoroborate compounds such as lithium tetrafluoroborate, which shows a signal at -152.7 ppm under similar conditions [28]. The ¹⁹F NMR data confirms the presence of two equivalent fluorine atoms bonded to the boron center [27].
Single crystal structure determinations have been complemented by detailed NMR studies that explore the solvation behavior of lithium difluoro(oxalato)borate in various aprotic solvents [18]. These investigations reveal specific anion-cation coordination interactions and provide insight into the ionic association behavior in solution [18].
NMR Nucleus | Chemical Shift | Solvent | Multiplicity |
---|---|---|---|
¹¹B | Variable | Various | Dependent on coordination |
¹⁹F | -155.5 ppm | DMSO-d₆ | Singlet |
¹³C | 161.1 ppm | Various | Characteristic of oxalate |
Raman spectroscopy provides detailed vibrational characterization of lithium difluoro(oxalato)borate with specific band assignments for different molecular modes [6] [35]. The Raman spectrum exhibits characteristic bands that distinguish the compound from related borate salts such as lithium tetrafluoroborate and lithium bis(oxalato)borate [35]. Characteristic difluoro(oxalato)borate anion bands appear in the 700-750 cm⁻¹ region, providing diagnostic identification [33].
Infrared spectroscopy reveals specific absorption patterns characteristic of the oxalate and fluoroborate functionalities [22]. The infrared spectrum shows strong absorptions around 1670, 1330, and 780 cm⁻¹ that are characteristic of oxalate-containing compounds [22]. Additional peaks at 1805 and 1770 cm⁻¹ correspond to carbon-oxygen-boron oscillations, while the peak at 1250 cm⁻¹ represents combination modes of oxygen-carbon-carbon asymmetric stretching and oxygen-boron-oxygen bending [22].
Vibrational spectroscopy studies have been complemented by density functional theory calculations to provide detailed assignment of the observed bands [18]. These computational studies aid in the interpretation of experimental spectra and provide insight into the vibrational modes of the difluoro(oxalato)borate anion [18].
Spectroscopic Technique | Key Bands (cm⁻¹) | Assignment |
---|---|---|
Raman | 700-750 | DFOB⁻ anion modes |
Infrared | 1670, 1330, 780 | Oxalate characteristics |
Infrared | 1805, 1770 | C-O-B oscillations |
Infrared | 1250 | O-C-C and O-B-O combinations |
X-ray photoelectron spectroscopy analysis of lithium difluoro(oxalato)borate provides detailed information about the surface composition and electronic structure [16] [17]. The technique enables identification of specific chemical species and their relative concentrations on material surfaces [30]. XPS studies reveal characteristic binding energies for the constituent elements, including lithium, boron, carbon, oxygen, and fluorine [30].
The F 1s spectrum shows characteristic peaks that distinguish between different fluorine-containing species [30]. For lithium difluoro(oxalato)borate, the F 1s binding energy appears at approximately 685-687 eV, which is consistent with fluorine bonded to boron [30]. The B 1s spectrum provides information about the boron coordination environment, with peaks appearing around 193.5 eV characteristic of boron-oxygen bonding [23].
Carbon 1s spectra reveal multiple peaks corresponding to different carbon environments within the oxalate moiety [16]. The C 1s spectrum typically shows peaks at 289-290 eV corresponding to carbonyl carbon atoms, and additional peaks around 286-287 eV for carbon-oxygen bonds [16]. Oxygen 1s spectra demonstrate the presence of multiple oxygen environments, including carbonyl and ether-type oxygen atoms [16].
Element | Binding Energy (eV) | Chemical Environment |
---|---|---|
F 1s | 685-687 | B-F bonds |
B 1s | 193.5 | B-O coordination |
C 1s | 289-290 | Carbonyl carbon |
C 1s | 286-287 | C-O bonds |
O 1s | 531-533 | Multiple O environments |
Lithium difluoro(oxalato)borate demonstrates an extensive electrochemical stability window that makes it suitable for high-voltage battery applications [4] [16]. The compound exhibits stability over a wide potential range, enabling its use in both conventional and high-voltage lithium-ion battery systems [16]. The electrochemical window extends from approximately 0 V versus lithium metal on the cathodic side to over 5 V on the anodic side [16].
The reduction potential of lithium difluoro(oxalato)borate is slightly higher than that of lithium bis(oxalato)borate, indicating preferential reduction at lithium metal surfaces [16]. This characteristic enables the formation of stable solid electrolyte interphase layers through sacrificial reduction of the salt [16]. The oxidation stability allows for operation with high-voltage cathode materials such as lithium nickel manganese oxide at cutoff voltages up to 5 V [16].
Electrochemical studies demonstrate that lithium difluoro(oxalato)borate maintains stability during prolonged cycling, with minimal decomposition products that could interfere with battery performance [4]. The compound shows excellent compatibility with various electrode materials, including graphite anodes and high-voltage cathodes [16]. The electrochemical stability is attributed to the robust molecular structure that resists decomposition under typical battery operating conditions [9].
Electrochemical Parameter | Value | Conditions |
---|---|---|
Cathodic Stability | ~0 V vs Li/Li⁺ | Standard electrolyte |
Anodic Stability | >5 V vs Li/Li⁺ | High-voltage systems |
Reduction Potential | Higher than LiBOB | Relative comparison |
Cycling Stability | Excellent | Extended operation |
The most widely employed conventional method for synthesizing lithium difluoro(oxalato)borate involves the direct reaction of boron trifluoride diethyl etherate with lithium oxalate [1]. This approach represents the foundation of most commercial production processes and has been extensively documented in the literature.
The reaction proceeds through the following mechanism: lithium oxalate is treated with boron trifluoride diethyl etherate in an inert atmosphere, typically under nitrogen or argon conditions. The reaction temperature is maintained between -30°C and ambient temperature, with reaction times ranging from 24 to 48 hours depending on the specific conditions employed [2]. The process yields lithium difluoro(oxalato)borate with high conversion rates when conducted under optimized conditions.
A notable variation of this method involves the use of oxalyl chloride as a starting material, combined with fluoroboronic acid and hydrogen fluoride [2]. This approach requires careful temperature control, maintaining the reaction at -30°C under reduced pressure conditions for extended periods of 24 hours. The reaction proceeds through a two-stage process, with the initial formation of an intermediate compound followed by hydrogen fluoride treatment to yield the final product.
Table 1: Boron Trifluoride-Based Synthesis Conditions
Parameter | Condition | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | -30°C | 99.1 | 99.99 |
Pressure | 0 Torr | 99.1 | 99.99 |
Reaction Time | 24 hours | 99.1 | 99.99 |
Solvent | Acetonitrile | 99.1 | 99.99 |
Industrial applications have demonstrated that this method can achieve remarkably high yields of up to 99.1% with purity levels exceeding 99.99% [2]. The process benefits from the availability of starting materials and the relatively straightforward reaction conditions, making it suitable for large-scale production.
Beyond the conventional boron trifluoride approach, several alternative synthetic pathways have been developed to address specific production requirements or overcome limitations associated with the traditional method.
One significant alternative involves the reaction between lithium tetrafluoroborate and oxalic acid in the presence of silicon tetrachloride as a catalyst [3]. This method offers advantages in terms of reduced handling requirements for highly reactive fluorine compounds and provides better control over reaction conditions. The process typically operates at temperatures between 30°C and 70°C, with reaction times of 2 to 4 hours.
A particularly noteworthy development is the direct synthesis from lithium oxalate and hydrogen fluoride in the presence of boric acid [4]. This approach simplifies the process by eliminating the need for specialized boron fluoride reagents. The reaction is conducted in aqueous solution, followed by the addition of organic solvents to facilitate product isolation. The method has demonstrated yields comparable to conventional approaches while offering improved safety characteristics.
Table 2: Alternative Synthetic Pathways Comparison
Method | Starting Materials | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|
Tetrafluoroborate Route | Lithium tetrafluoroborate, Oxalic acid, Silicon tetrachloride | 30-70 | 2-4 | 92-95 |
Aqueous Route | Lithium oxalate, Hydrogen fluoride, Boric acid | 30 | 4-6 | 90-92 |
Microwave-Assisted | Lithium salts, Boron fluoride sources, Oxalic acid | 80-120 | 1-2 | 85-88 |
The microwave-assisted synthesis represents a modern approach that significantly reduces reaction times while maintaining acceptable yields . This method involves combining lithium sources, boron fluoride sources, and oxalic acid compounds in organic solvents, followed by microwave treatment to accelerate the reaction kinetics.
The development of chlorine-free and halogen-free synthesis strategies has emerged as a critical area of research, driven by environmental concerns and the need for higher purity products in advanced applications.
The most significant advancement in this area is the tosylate-based synthetic route, which successfully replaces traditional halide starting materials [6] [7]. This approach utilizes tosylate salts as starting materials, eliminating the formation of halide by-products that can be difficult to remove and may compromise product purity. The process involves the quaternization reaction of N-methylpyrrolidine with ethyl 4-methylbenzene sulfonate, followed by anion exchange reactions to introduce the difluoro(oxalato)borate anion.
The halogen-free approach addresses a fundamental challenge in conventional synthesis: the persistent presence of halide impurities in the final product. Traditional metathesis reactions using halide salts often result in bromide or chloride contamination levels exceeding 5000 parts per million, despite extensive purification efforts [6]. The tosylate route eliminates this issue by avoiding halide-containing reagents entirely.
Table 3: Halogen-Free Synthesis Advantages
Parameter | Halogen-Free Route | Conventional Route |
---|---|---|
Halide Impurity Level | <10 ppm | >5000 ppm |
Purification Steps | 2-3 | 5-7 |
Environmental Impact | Low | Moderate |
Product Thermal Stability | Enhanced | Standard |
The implementation of halogen-free synthesis requires careful optimization of reaction conditions. The process typically involves heating at temperatures between 30°C and 80°C for periods ranging from 12 to 24 hours [6]. The absence of halide by-products simplifies the purification process and results in products with superior electrochemical performance characteristics.
Another approach to halogen-free synthesis involves the use of carbonate-based starting materials. This method utilizes lithium carbonate and organic acid derivatives to generate the oxalate framework while avoiding halogenated intermediates [8]. The process demonstrates excellent compatibility with environmentally conscious production requirements and yields products with exceptional purity levels.
The purification of lithium difluoro(oxalato)borate represents a critical aspect of the production process, as impurities can significantly impact the electrochemical performance and safety characteristics of the final product.
Recrystallization represents the primary purification technique employed in most production processes. The most effective recrystallization solvent systems include acetonitrile, dimethyl carbonate, and ethyl acetate [9]. The choice of solvent depends on the specific impurity profile and the desired final purity level. Acetonitrile-based recrystallization typically yields products with purities exceeding 99.95%, while dimethyl carbonate systems can achieve purities up to 99.99% [8].
The recrystallization process involves dissolving the crude product in the selected solvent at elevated temperatures, followed by controlled cooling to promote crystal formation. The cooling rate is critical for achieving optimal crystal size and purity. Slow cooling rates of 0.5°C per hour have been demonstrated to produce large, high-quality crystals with minimal impurity incorporation [9].
Table 4: Purification Methods and Achieved Purities
Method | Solvent System | Temperature (°C) | Purity Achieved (%) |
---|---|---|---|
Recrystallization | Acetonitrile | 25-80 | 99.95 |
Recrystallization | Dimethyl carbonate | 25-60 | 99.99 |
Column Chromatography | Ethyl acetate/Acetonitrile | 25 | 99.9 |
Vacuum Sublimation | None | 200-250 | 99.8 |
Quality control protocols for lithium difluoro(oxalato)borate involve comprehensive analytical characterization using multiple techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for confirming structural integrity and detecting organic impurities. The proton nuclear magnetic resonance spectrum should conform to the expected structure, with characteristic peaks corresponding to the oxalate framework [10].
Inductively coupled plasma atomic emission spectroscopy is employed to quantify metallic impurities, with specifications typically requiring sodium, potassium, and calcium levels below 10 parts per million each [10]. Iron content must be maintained below 5 parts per million, while nickel and chromium levels should not exceed 2 and 1 parts per million, respectively.
Water content determination using Karl Fischer titration is essential, as moisture can significantly impact product stability and performance. High-quality lithium difluoro(oxalato)borate should contain less than 500 parts per million water [10]. The analysis must be conducted under controlled atmospheric conditions to prevent moisture uptake during handling.
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides critical information about product purity and thermal stability. The melting point should fall within the range of 265-271°C, with thermal decomposition occurring above 230°C [10]. Deviations from these values may indicate the presence of impurities or degradation products.
The transition from laboratory-scale synthesis to industrial production of lithium difluoro(oxalato)borate involves numerous technical and economic considerations that must be addressed to ensure successful commercialization.
Process optimization for large-scale production requires careful consideration of heat transfer, mixing efficiency, and reaction kinetics. Industrial reactors must be designed to handle the exothermic nature of the synthesis reactions while maintaining precise temperature control throughout the reaction volume [11]. The use of continuous flow reactors has shown promise for improving heat transfer characteristics and enabling better process control.
The economic viability of industrial production depends heavily on raw material costs and process efficiency. Current market analysis indicates that lithium difluoro(oxalato)borate production costs are significantly influenced by the price of lithium raw materials and fluorine-containing reagents [12]. The North American market for lithium difluoro(oxalato)borate was valued at 0.08 billion United States dollars in 2024, with projected growth to 0.17 billion United States dollars by 2033, representing a compound annual growth rate of 10.1%.
Table 5: Industrial Production Scale-Up Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 10-100 g | 1-10 kg | 100-1000 kg |
Reaction Volume | 0.1-1 L | 10-100 L | 1000-10000 L |
Temperature Control | ±1°C | ±2°C | ±5°C |
Mixing Efficiency | >95% | >90% | >85% |
Yield Expectation | 95-99% | 90-95% | 85-90% |
Environmental considerations play an increasingly important role in industrial production planning. The implementation of halogen-free synthesis routes not only improves product quality but also reduces environmental impact by eliminating the generation of halide-containing waste streams . This approach aligns with evolving environmental regulations and sustainability requirements in the chemical industry.
Quality assurance systems for industrial production must incorporate real-time monitoring and control capabilities. In-line spectroscopic techniques, including infrared and Raman spectroscopy, enable continuous monitoring of reaction progress and product quality [9]. These systems provide immediate feedback for process optimization and help maintain consistent product specifications across production batches.
The scalability of purification processes represents a particular challenge in industrial production. While laboratory-scale recrystallization can achieve exceptional purity levels, industrial-scale purification must balance purity requirements with economic considerations. The development of continuous purification processes, including continuous crystallization and advanced filtration techniques, offers potential solutions for maintaining product quality while reducing processing costs [11].
Equipment design for industrial production must address the corrosive nature of fluorine-containing compounds and the need for moisture-free processing environments. Specialized materials of construction, including fluoropolymer-lined reactors and advanced seal systems, are essential for reliable long-term operation [14]. The initial capital investment for such specialized equipment is substantial but necessary for maintaining product quality and ensuring operator safety.
Process analytical technology integration enables real-time monitoring of critical process parameters and facilitates rapid response to process deviations. Advanced process control systems can automatically adjust reaction conditions to maintain optimal performance and minimize batch-to-batch variability [14]. These systems are particularly valuable for managing the complex interactions between temperature, pressure, and reagent concentrations that characterize lithium difluoro(oxalato)borate synthesis.